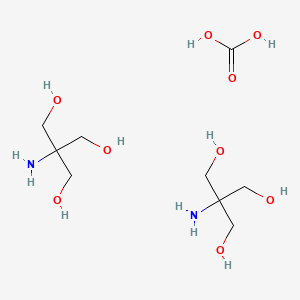
N-(2,2,2-trifluoroethyl)urea
Descripción general
Descripción
“N-(2,2,2-trifluoroethyl)urea” is a chemical compound with the molecular formula C3H5F3N2O and a molecular weight of 142.08 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “N-(2,2,2-trifluoroethyl)urea” consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms . The InChI code for this compound is 1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) .Physical And Chemical Properties Analysis
“N-(2,2,2-trifluoroethyl)urea” is a powder at room temperature . It has a melting point of 106-110°C . The density and boiling point of this compound are not specified in the available resources .Aplicaciones Científicas De Investigación
Organic Synthesis
N-(2,2,2-trifluoroethyl)urea: is utilized in organic synthesis, particularly as a precursor for creating trifluoroethylisatin ketimines . These ketimines serve as 1,3-dipoles in organocatalytic asymmetric [3+2] cycloaddition reactions . The introduction of trifluoroethyl groups can significantly alter the physical and chemical properties of the synthesized compounds, making them valuable in the development of new pharmaceuticals and materials.
Medicinal Chemistry
The trifluoromethyl group in N-(2,2,2-trifluoroethyl)urea is of great interest in medicinal chemistry. The incorporation of this group into drug molecules can enhance their metabolic stability, alter their fat solubility, and affect biological activities such as drug absorption and receptor interaction . This can lead to the development of new drugs with improved efficacy and safety profiles.
Pesticide Development
In the field of pesticides, the trifluoromethyl group is known to impart desirable properties such as increased potency and environmental stabilityN-(2,2,2-trifluoroethyl)urea can be used to synthesize compounds with these groups, potentially leading to the creation of more effective and longer-lasting pesticides .
Functional Materials
The unique properties of fluorinated compounds make them suitable for the creation of functional materialsN-(2,2,2-trifluoroethyl)urea can be used to introduce fluorine-containing groups into materials, thereby enhancing their performance in applications such as coatings, adhesives, and electronic devices .
Chiral Medicine
The stereoselectivity of reactions involving N-(2,2,2-trifluoroethyl)urea is particularly important in the field of chiral medicine. The ability to control the stereochemistry of the synthesized compounds is crucial for the activity of many pharmaceuticals, and this compound provides a pathway for the synthesis of chiral drugs .
Analytical Chemistry
In analytical chemistry, N-(2,2,2-trifluoroethyl)urea can be used as a standard or reference compound in various spectroscopic techniques, including infrared spectroscopy. Its well-defined structure and properties make it an ideal candidate for this purpose .
Safety And Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHCMKXZLFVXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290950 | |
| Record name | N-(2,2,2-Trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)urea | |
CAS RN |
819-60-3 | |
| Record name | 819-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,2,2-Trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)











